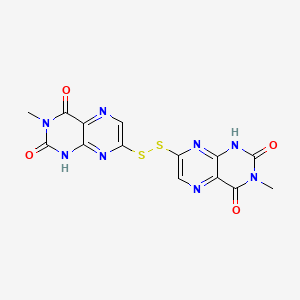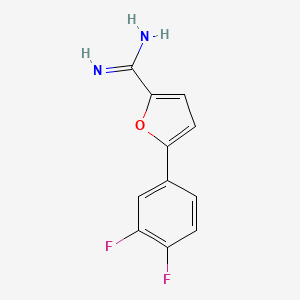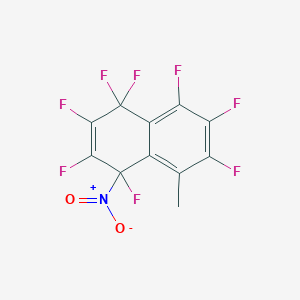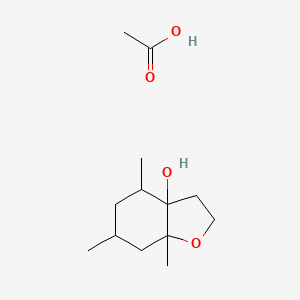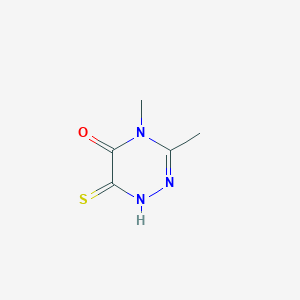
3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a dithiocarbamate with a hydrazine derivative, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur-containing functional group.
Substitution: Various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the ring.
Scientific Research Applications
Chemistry
In chemistry, 3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent. Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. In a chemical context, its reactivity could be explained by the electronic distribution within the molecule and the presence of reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-1,2,4-triazine: Lacks the sulfur atom, which could significantly alter its reactivity and applications.
6-Sulfanylidene-1,2,4-triazine: Similar structure but without the methyl groups, which could affect its physical and chemical properties.
Uniqueness
3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one is unique due to the presence of both sulfur and nitrogen atoms within its ring structure, as well as the specific positioning of the methyl groups
Properties
CAS No. |
89730-81-4 |
|---|---|
Molecular Formula |
C5H7N3OS |
Molecular Weight |
157.20 g/mol |
IUPAC Name |
3,4-dimethyl-6-sulfanylidene-1H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H7N3OS/c1-3-6-7-4(10)5(9)8(3)2/h1-2H3,(H,7,10) |
InChI Key |
BDZBODYHDYLHQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)C(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



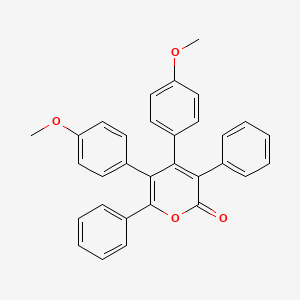

![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)
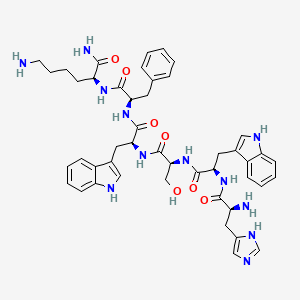
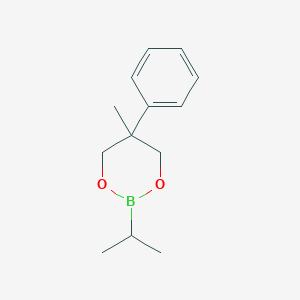
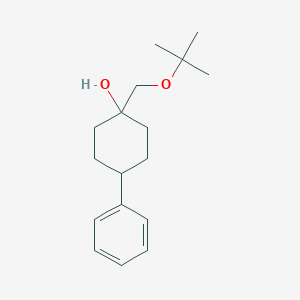
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)

